2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline
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Overview
Description
2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C13H17BrF3NO It is characterized by the presence of a bromine atom, a cyclohexyl group, and a trifluoromethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline typically involves a multi-step process:
Bromination: The starting material, 4-(trifluoromethoxy)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Cyclohexylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine under basic conditions, such as using sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives of the aniline group.
Reduction: Reduced amines or other hydrogenated products.
Scientific Research Applications
2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethoxy)aniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
4-(Trifluoromethoxy)aniline: Lacks both the bromine and cyclohexyl groups, resulting in different chemical reactivity and biological activity.
N-Cyclohexyl-4-(trifluoromethoxy)aniline: Lacks the bromine atom, which may affect its ability to undergo certain chemical reactions.
Uniqueness
2-Bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline is unique due to the combination of its bromine, cyclohexyl, and trifluoromethoxy groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-8-10(19-13(15,16)17)6-7-12(11)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMPIIAEQUCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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